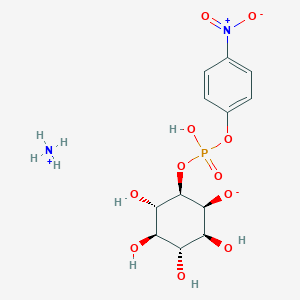

4-硝基苯基肌醇-1-磷酸酯

描述

4-Nitrophenyl myo-inositol-1-phosphate is a derivative of myo-inositol . Myo-inositol is an important growth-promoting factor in mammalian cells and animals. It acts as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction . Myo-inositol deficiency can lead to intestinal lipodystrophy in animals and “inositol-less death” in some fungi .

Synthesis Analysis

The first and rate-limiting step in the biosynthesis of all myo-inositol-containing compounds is the conversion of glucose-6-phosphate to myo-inositol-1-phosphate . This reaction is catalyzed by L-myo-inositol-1-phosphate synthase (MIPS) . A new methodology has been described which allows the synthesis of myo-inositol 1-phosphate completely free of contamination by the 2-isomer .Chemical Reactions Analysis

Myo-inositol and its phosphate derivatives are involved in various physiological functions ranging from cell wall synthesis, chromatin remodeling, signal transduction, and providing stress responses . The first reaction of Myo-inositol synthesis is the conversion of glucose to inositol 1-phosphate, which is catalyzed by MIPS and considered the rate-limiting step .Physical And Chemical Properties Analysis

Inositols are polyols having a six-carbon ring structure where each carbon is hydroxylated . A number of these sugar-alcohol isomers are biologically active, of which myo-inositol (MI) is the most common . It constitutes a component of membrane phospholipids and mediates osmoregulation .科学研究应用

合成和测定应用

- 4-硝基苯基肌醇-1-磷酸酯(NPIP)已被合成为磷脂酰肌醇特异性磷脂酶C(PI-PLC)测定的显色底物。Rukavishnikov等人在1997年的《脂质的化学和物理》(Rukavishnikov, Zaikova, Griffith, & Keana, 1997)中详细描述了其合成的改进程序。这个合成过程增强了PI-PLC的连续分光光度测定。

- Shashidhar等人(1991年)在同一期刊中开发了一种快速、方便、敏感的分光光度测定方法,使用合成的外消旋4-硝基苯基肌醇-1-磷酸酯来测定来自蜡样芽孢杆菌的磷脂酰肌醇特异性磷脂酶C (Shashidhar, Volwerk, Griffith, & Keana, 1991)。

动力学特性和酶研究

- Strasser等人(1995年)研究了重组牛肌醇单磷酸酶的活化和抑制,使用的底物包括4-硝基苯基磷酸酯,重点关注金属离子在这些过程中的作用。这项研究发表在《生化杂志》上,提供了关于涉及4-硝基苯基底物的酶机制的见解 (Strasser, Pelton, & Ganzhorn, 1995)。

- Caselli等人(2007年)在《生物物理化学》中阐明了锌依赖性肌醇-1-磷酸酶的动力学机制,使用的底物包括4-硝基苯基磷酸酯。这项研究有助于理解酶的锌依赖性反应 (Caselli, Casolaro, Ranaldi, Manao, Camici, & Giachetti, 2007)。

环境和生物学意义

- Turner等人(2002年)讨论了环境中存在的肌醇磷酸盐(如肌醇六磷酸)的存在和意义,这与4-硝基苯基肌醇-1-磷酸酯所属的更广泛的化合物家族有关。这篇发表在《伦敦皇家学会哲学交易. B系列,生物科学》上的论文探讨了它们在全球磷循环中的作用 (Turner, Paphazy, Haygarth, & McKelvie, 2002)。

遗传研究和植物发育

- Nunes等人(2006年)在《植物学》中使用RNAi介导的沉默肌醇-1-磷酸合成酶基因在转基因大豆中,这直接与类似4-硝基苯基肌醇-1-磷酸酯的合成途径相关。这项研究将基因的表达与种子发育和植酸含量联系起来 (Nunes, Vianna, Cúneo, Amaya-Farfan, Capdeville, Rech, & Aragão, 2006)。

未来方向

Diverse uses of myo-inositol and its derivatives have been discovered in medicinal research . These compounds are used in the treatment of a variety of ailments from diabetes to cancer, and continued research in this direction promises a new future in therapeutics . In different diseases, inositols implement different strategies for therapeutic actions such as tissue-specific increase or decrease in inositol products, production of inositol phosphoglycans (IPGs), conversion of myo-inositol (MI) to D-chiro-inositol (DCI), modulation of signal transduction, regulation of reactive oxygen species (ROS) production, etc .

属性

IUPAC Name |

azanium;(1S,2R,3S,4R,5S,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy-(4-nitrophenoxy)phosphoryl]oxycyclohexan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO11P.H3N/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(21,22)23-6-3-1-5(2-4-6)13(19)20;/h1-4,7-12,14-17H,(H,21,22);1H3/q-1;/p+1/t7-,8-,9+,10+,11+,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHOSGCTUVQPRG-CZVFWDMWSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2[O-])O)O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2[O-])O)O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162152 | |

| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl myo-inositol-1-phosphate | |

CAS RN |

142741-72-8 | |

| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142741728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

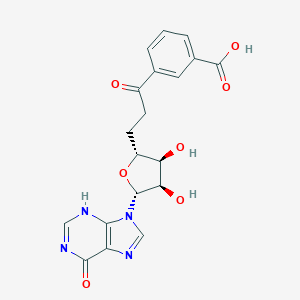

All possible optically active regioisomers of

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)

![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)

![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)